N-benzyl-4-(dipropylsulfamoyl)benzamide

Description

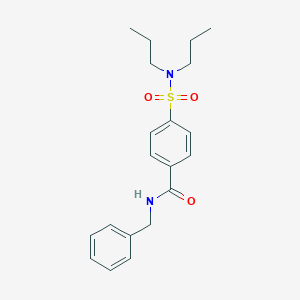

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O3S |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

N-benzyl-4-(dipropylsulfamoyl)benzamide |

InChI |

InChI=1S/C20H26N2O3S/c1-3-14-22(15-4-2)26(24,25)19-12-10-18(11-13-19)20(23)21-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,21,23) |

InChI Key |

VFRZRVNHBUIVIW-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4 Dipropylsulfamoyl Benzamide and Analogues

General Synthetic Strategies for Sulfamoylbenzamide Scaffolds

The construction of the sulfamoylbenzamide core relies on two fundamental organic transformations: sulfamoylation to create the sulfonamide linkage and an amide coupling reaction to form the benzamide (B126) moiety.

The introduction of the sulfamoyl group (–SO₂NR₂) onto a benzene (B151609) ring is a critical step. A common strategy begins with a precursor such as 4-chlorosulfonylbenzoic acid. This intermediate can be reacted with a primary or secondary amine to form the desired sulfonamide.

Key aspects of this protocol include:

Reaction Conditions : The reaction is typically carried out in an aqueous or biphasic medium. Maintaining a basic pH (e.g., 8–9) is often necessary to neutralize the hydrochloric acid formed as a byproduct.

Reagents : The choice of amine dictates the substitution on the sulfonamide nitrogen. For the target compound, dipropylamine (B117675) is used.

Alternative Precursors : Other starting materials can include thiols, which are oxidized to sulfonyl chlorides in situ before reaction with an amine. organic-chemistry.org Recent developments have also introduced selective sulfamoylation agents, such as hexafluoroisopropyl sulfamate (B1201201) and N-sulfonyl imines, which offer mild reaction conditions and high yields for the synthesis of sulfamates and sulfamides. nih.govorganic-chemistry.orgrsc.org

The formation of the amide bond between the carboxylic acid of the sulfamoylbenzoic acid core and an amine (like benzylamine) is arguably the most pivotal and varied step in the synthesis. nih.gov This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Carbodiimide coupling agents are widely used for their efficiency and mild reaction conditions. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and robust choice. researchgate.net

The mechanism proceeds as follows:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This is often the rate-determining step. luxembourg-bio.comacs.org

HOBt attacks the O-acylisourea to generate an active HOBt ester and releases a water-soluble urea (B33335) byproduct. researchgate.net

The amine then reacts with the HOBt ester to form the final amide bond, regenerating HOBt, which acts catalytically. luxembourg-bio.comresearchgate.net

The addition of HOBt is crucial as it minimizes side reactions and suppresses the racemization of chiral centers. researchgate.netluxembourg-bio.com This method is effective for a wide range of substrates, including electron-deficient amines, although the reaction can be slower in such cases. nih.gov

| Component | Function | Key Advantage |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic acid activator | Forms a water-soluble urea byproduct, simplifying purification. researchgate.net |

| HOBt (1-Hydroxybenzotriazole) | Coupling additive | Reduces racemization and side reactions, increasing yield and purity. researchgate.netluxembourg-bio.com |

| Base (e.g., DIPEA, NMM) | Neutralizes acid, deprotonates amine | Facilitates the nucleophilic attack of the amine on the activated ester. researchgate.net |

While EDC/HOBt is prevalent, a diverse toolkit of alternative reagents has been developed to address challenges such as sterically hindered substrates, low reactivity, or the need for even milder conditions. iris-biotech.de These are often categorized as phosphonium (B103445) or uronium salts.

Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective, particularly for coupling sterically hindered amino acids. iris-biotech.depeptide.com

Uronium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU are known for their high reactivity and efficiency, often leading to faster reactions and higher yields. iris-biotech.depeptide.com COMU is considered a safer and more efficient alternative to many benzotriazole-based reagents. peptide.com

Other Reagents : Other notable reagents include DMT-MM, which performs well in aqueous media, and various methods that avoid traditional coupling agents altogether by using thioester intermediates. luxembourg-bio.comnih.gov The use of sulfonyl fluorides activated by catalysts like Calcium triflimide [Ca(NTf₂)₂] also represents a viable pathway for S-N bond formation. organic-chemistry.org

| Reagent Class | Example(s) | Primary Application/Advantage |

|---|---|---|

| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings. iris-biotech.depeptide.com |

| Uronium Salts | HATU, HBTU, COMU | Highly reactive, fast reaction times, and high yields. iris-biotech.depeptide.com |

| Immonium Salts | DMT-MM | Performs well in aqueous solvent systems. luxembourg-bio.com |

| Thioester-forming | DPDTC | Green chemistry approach that avoids traditional coupling reagents. nih.govacs.org |

Amide Coupling Reactions for Benzamide Formation

Specific Synthesis of the N-benzyl-4-(dipropylsulfamoyl)benzamide Core Structure

The synthesis of the title compound is a direct application of the general strategies outlined above. A logical and commonly employed synthetic route is as follows:

Step 1: Synthesis of 4-(dipropylsulfamoyl)benzoic acid. The process starts with a suitable precursor, typically 4-chlorosulfonylbenzoic acid. This is reacted with dipropylamine in an aqueous basic solution. The dipropylamine acts as a nucleophile, displacing the chloride on the sulfonyl chloride group to form the stable sulfonamide bond. Acidification of the reaction mixture then precipitates the 4-(dipropylsulfamoyl)benzoic acid intermediate.

Step 2: Amide coupling. The resulting 4-(dipropylsulfamoyl)benzoic acid is then coupled with benzylamine (B48309). This is typically achieved using a carbodiimide-mediated approach. The benzoic acid derivative, benzylamine, EDC, and HOBt are stirred in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). After the reaction is complete, standard aqueous workup and purification by column chromatography or recrystallization yield the final product, this compound.

Derivatization Strategies for Structural Diversification

The this compound scaffold serves as a versatile template for creating a library of analogues for structure-activity relationship (SAR) studies. Diversification can be achieved at several positions:

Modification of the Benzyl (B1604629) Group : A wide variety of substituted benzylamines can be used in the amide coupling step. This allows for the introduction of different functional groups (e.g., halogens, alkyl, alkoxy) onto the phenyl ring of the benzyl moiety to probe electronic and steric effects. drugbank.comresearchgate.net

Variation of the Sulfonamide Substituents : Instead of dipropylamine, a range of other primary and secondary amines (aliphatic, cyclic, or aromatic) can be reacted with the 4-chlorosulfonylbenzoic acid precursor. rsc.org This alters the size, lipophilicity, and hydrogen-bonding capacity of the sulfamoyl group.

Alteration of the Benzamide Core : The central benzamide ring can be replaced with other aromatic or heteroaromatic systems. rsc.org This involves starting with a different carboxyl-sulfonyl chloride precursor.

Prodrug Design : Hydrolyzable groups, such as esters, can be introduced to potentially enhance bioavailability or modify pharmacokinetic properties.

These strategies allow for the systematic exploration of the chemical space around the core structure to optimize for desired properties.

Introduction of N-Benzyl and Other N-Substituents

The final step in the synthesis of this class of compounds is typically the formation of the amide bond. This is achieved by coupling a 4-(dipropylsulfamoyl)benzoic acid intermediate with a primary or secondary amine. For the title compound, benzylamine is used.

Common methods for this amide bond formation include:

Carbodiimide-Mediated Coupling: This is a widely used method where the carboxylic acid is activated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). The activated acid then reacts with the amine (e.g., benzylamine) to form the N-substituted benzamide. nih.gov This method is versatile and allows for the introduction of a wide array of substituents, including not only benzylamine but also other biologically relevant groups like morpholine (B109124) and substituted anilines. nih.govrsc.org

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride readily reacts with the desired amine to form the amide.

Oxidative Amidation: Newer, more efficient methods have been developed, such as the oxidative amidation of aldehydes with amines. nih.gov For instance, an N-benzylbenzamide can be synthesized from benzaldehyde (B42025) and benzylamine using a copper-based metal-organic framework (Cu-MOF) as a recyclable heterogeneous catalyst. nih.gov This approach is operationally straightforward and represents a move towards more sustainable and atom-efficient chemical processes. nih.gov

The choice of the N-substituent is a critical aspect of the molecular design. While the parent compound utilizes a benzyl group, structure-activity relationship (SAR) studies often explore a variety of other substituents to probe their influence. nih.gov The N-benzyl group itself consists of a benzyl moiety attached to the nitrogen atom of the benzamide. pearson.com

| Amine Reagent | Resulting N-Substituent | Synthetic Method |

| Benzylamine | N-benzyl | Carbodiimide Coupling nih.gov |

| Cyclopropylamine | N-cyclopropyl | Carbodiimide Coupling nih.govrsc.org |

| Morpholine | N-morpholinyl | Carbodiimide Coupling nih.gov |

| Substituted Anilines | N-(substituted)phenyl | Carbodiimide Coupling nih.gov |

Modifications on the Sulfamoyl Group (e.g., variation of alkyl chain lengths)

The dipropylsulfamoyl group [–SO₂N(C₃H₇)₂] is a defining feature of the title compound. Its synthesis is typically achieved through a two-step process starting from a suitable benzoic acid derivative.

Chlorosulfonation: The aromatic ring of a benzoic acid precursor is first treated with chlorosulfonic acid, often at elevated temperatures, to introduce a sulfonyl chloride (–SO₂Cl) group. nih.gov

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with a desired primary or secondary amine to form the sulfonamide. nih.gov For this compound, dipropylamine is used in this step.

This synthetic route provides a straightforward method for modifying the sulfamoyl group by simply varying the amine used in the second step. This allows for the exploration of how different alkyl chain lengths or cyclic structures on the sulfamoyl nitrogen impact the compound's properties. The reaction is typically performed under anhydrous conditions, and maintaining a pH between 8 and 9 can be critical for success.

| Amine Reagent | Resulting Sulfamoyl Group |

| Dipropylamine | N,N-dipropylsulfamoyl |

| Cyclopropylamine | N-cyclopropylsulfamoyl nih.govrsc.org |

| Morpholine | Morpholine-4-sulfonyl nih.govrsc.org |

| p-Bromoaniline | N-(4-bromophenyl)sulfamoyl nih.gov |

Substitutions on the Benzene Ring and Integration of Heterocyclic Moieties (e.g., thiadiazole, oxadiazole)

Further structural diversity can be achieved by introducing substituents onto the central benzene ring or by replacing or appending heterocyclic systems.

Substitutions on the Benzene Ring: The nature and position of substituents on the benzene ring are governed by the principles of electrophilic aromatic substitution. msu.edulibretexts.org The existing amide and sulfamoyl groups on the ring will direct the position of any new incoming electrophile. Both the amide and the sulfamoyl group are generally deactivating and meta-directing. youtube.com However, the synthesis usually starts with an already substituted benzoic acid, allowing for more precise control over the substitution pattern. For example, starting with 2-chloro- or 4-chlorobenzoic acid allows for the synthesis of analogues with a chlorine atom on the benzene ring. nih.govrsc.org The presence of electron-withdrawing groups, such as nitro groups, ortho or para to a leaving group like a halogen can significantly enhance the rate of nucleophilic aromatic substitution (SNAr), providing another route for modification. libretexts.orgwikipedia.org

Integration of Heterocyclic Moieties: Heterocyclic rings, such as thiadiazoles and oxadiazoles, can be incorporated into the molecular structure to create more complex analogues. These moieties can significantly alter the physicochemical properties of the parent compound.

Methods for integration include:

Amide Coupling: A common strategy involves using a heterocyclic carboxylic acid in the final amide coupling step, or conversely, coupling a sulfamoylbenzoic acid with a heterocyclic amine. This has been used to attach functional groups like thiadiazole rings.

Building from Heterocyclic Precursors: Synthesis can begin with a heterocyclic compound that is then elaborated. For example, studies on related compounds have used 1,3,4-thiadiazole-2-sulfonamides as starting points. nih.gov

Synthesis of Fused Systems: Research into related sulfonamides has also explored the synthesis of derivatives containing fused heterocyclic systems, such as 3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide. mdpi.com

The incorporation of these rings is a key strategy in medicinal chemistry, as heterocyclic scaffolds can introduce desirable properties. nih.gov For instance, oxadiazole-linked sulfamoyl benzamides have been investigated in other contexts.

| Heterocyclic Moiety | Potential Point of Attachment |

| Thiadiazole | Appended via amide linkage |

| Oxadiazole | Appended via amide linkage |

| Morpholine | As part of the sulfamoyl group nih.govrsc.org |

| Piperidine | As part of the sulfamoyl group google.com |

| 1,3,4-Thiadiazoline | As the core aromatic structure nih.gov |

Reaction Optimization and Process Chemistry Considerations for Scalable Production

For the large-scale synthesis of this compound and its analogues, reaction optimization and process chemistry considerations are crucial for ensuring efficiency, safety, and cost-effectiveness.

Key parameters that require optimization include:

pH Control: During the sulfamoylation step (reaction of the sulfonyl chloride with an amine), maintaining the pH in the range of 8–9 is a critical parameter to ensure optimal yield and purity.

Atmosphere Control: The use of inert atmospheres, such as nitrogen (N₂) or argon (Ar), is recommended to prevent the oxidation of sensitive reagents and intermediates.

Catalyst Systems: For reactions like oxidative amidation, the development of efficient and recyclable catalysts is a major focus of process chemistry. The use of a heterogeneous Cu-metal-organic framework (Cu-MOF) catalyst, for example, allows for easy separation from the reaction mixture and potential reuse, which is highly desirable for industrial-scale production. nih.gov

Purification: Post-synthesis purification is essential to isolate products of high purity. For laboratory scale, this is often accomplished using column chromatography on silica (B1680970) gel with solvent systems like ethyl acetate/hexane (B92381). For scalable production, alternative purification methods such as recrystallization would be more practical and economical.

Reagent Selection: The choice of reagents can impact scalability. Using inexpensive and readily available reagents under mild conditions, as demonstrated in some modern amidation protocols, is a key objective. nih.gov

By carefully controlling these factors, the synthesis can be made more robust, reproducible, and suitable for production beyond the laboratory bench.

Advanced Spectroscopic and Chromatographic Characterization of N Benzyl 4 Dipropylsulfamoyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with the complexity of N-benzyl-4-(dipropylsulfamoyl)benzamide, both ¹H and ¹³C NMR would be indispensable.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the benzyl (B1604629) group, the benzamide (B126) aromatic ring, the dipropylsulfamoyl group, and the amide N-H proton. The benzyl group would likely show signals for the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the phenyl ring. The benzamide aromatic ring would exhibit a characteristic splitting pattern, and the dipropyl groups on the sulfamoyl moiety would show signals for the methyl (-CH₃) and methylene (-CH₂-) protons. The integration of these signals would provide the relative number of protons in each environment, and the coupling patterns would give insights into the connectivity of the atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This would allow for the confirmation of the number of carbon atoms and their chemical environments, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the dipropyl and benzyl groups.

Mass Spectrometry for Molecular Confirmation and Purity Assessment (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound.

In an ESI-MS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). The accurate mass measurement from high-resolution mass spectrometry (HRMS) would allow for the determination of the molecular formula, providing strong evidence for the compound's identity. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could be used to confirm the structure by identifying characteristic fragment ions corresponding to different parts of the molecule, such as the benzyl group or the dipropylsulfamoyl moiety.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Key expected vibrational frequencies would include:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

S=O stretching: Two distinct bands for the symmetric and asymmetric stretching of the sulfonyl group (SO₂) in the sulfamoyl moiety, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-N stretching: Bands corresponding to the C-N bonds of the amide and the sulfamoyl group.

Aromatic C-H and C=C stretching: Signals characteristic of the benzene (B151609) rings.

Chromatographic Techniques for Isolation and Purity Verification (e.g., HPLC, Thin Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin Layer Chromatography (TLC) would likely be used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the presence of starting materials, intermediates, and the final product can be visualized, often under UV light. The retention factor (Rf) value would be characteristic of the compound in a given solvent system.

Column Chromatography is a preparative technique used to purify the compound from the reaction mixture. The crude product would be loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a solvent gradient would be passed through the column to separate the desired product from impurities based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final compound. A small amount of the sample would be injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). The compound would be eluted with a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), and its detection would be typically carried out using a UV detector. A pure compound should ideally show a single sharp peak in the chromatogram. The retention time would be a characteristic property of the compound under the specific HPLC conditions. Studies on similar N-benzylamides have utilized reversed-phase HPLC (RP-HPLC) to determine properties like lipophilicity. drugbank.com

X-ray Crystallography for Solid-State Structural Determination

The resulting crystal structure would confirm the connectivity of all atoms and reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. While crystallographic data for the target compound is not available, studies on other benzamide derivatives have successfully employed this technique to elucidate their molecular structures.

Mechanistic Investigations of Biological Activity and Molecular Targets

Identification and Validation of Potential Biological Targets

Extensive literature searches did not yield specific data on the direct interaction of N-benzyl-4-(dipropylsulfamoyl)benzamide with the biological targets outlined below. However, research on structurally related benzamide (B126) and sulfonamide compounds provides a context for potential, though unconfirmed, areas of investigation.

Enzyme Inhibition Studies

There is currently no available scientific literature that specifically details the inhibitory activity of this compound against PARP-1, Dihydrofolate Reductase, Carbonic Anhydrase II, specific kinases, or Oxidative Phosphorylation Complex I.

While direct evidence is lacking for this compound, the broader classes of benzamides and sulfonamides have been investigated for their enzyme-inhibiting properties. For instance, some benzamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Similarly, various sulfonamide-containing molecules have been explored as inhibitors of carbonic anhydrase isoforms. nih.gov A series of benzene-1,4-disulfonamides were discovered to be inhibitors of oxidative phosphorylation by targeting Complex I. nih.govnih.gov It is important to note that these findings relate to structurally distinct compounds and cannot be directly extrapolated to this compound without specific experimental validation.

Elucidation of Cellular and Molecular Mechanisms of Action

Specific experimental data on the cellular and molecular mechanisms of action for this compound are not available in the current body of scientific literature.

Transcriptomic Analysis for Gene Expression Modulation

A search of scientific databases reveals no transcriptomic studies, such as RNA-seq, that have been conducted to analyze changes in gene expression following treatment with this compound.

Cellular Pathway Perturbation Analysis

There is no available research that has utilized methods like spectrophotometry to measure the perturbation of specific cellular pathways by this compound.

Evaluation of Diverse Pharmacological Activities in Preclinical Contexts

While direct studies on the anticancer potential of this compound are not extensively available in the reviewed literature, research into related sulfamoyl benzamide and N-benzylbenzamide derivatives has revealed promising antitumor activities.

A detailed investigation into sulfamoyl benz(sulfon)amides demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells, while showing less impact on healthy baby hamster kidney cells (BHK-21). nih.gov This suggests that the sulfamoyl benzamide scaffold, a key feature of this compound, may be a valuable pharmacophore for the development of selective anticancer agents. nih.gov

Furthermore, novel N-benzylbenzamide derivatives have been synthesized and identified as potent tubulin polymerization inhibitors. nih.gov One particular compound in this class, 20b , demonstrated significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. nih.gov Mechanistic studies showed that this compound binds to the colchicine (B1669291) binding site on tubulin and exhibits potent anti-vascular activity. nih.gov Another study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed their antiproliferative activity and their ability to modulate autophagy, a key cellular process often dysregulated in cancer. nih.gov

Although these findings are for structurally related compounds, they highlight the potential of the N-benzylbenzamide and sulfamoylbenzamide moieties in designing new anticancer therapeutics. Further research is warranted to specifically evaluate the cytotoxic and antiproliferative effects of this compound against various cancer cell lines.

Benzamide derivatives have been widely investigated for their anti-inflammatory properties. nih.gov Studies on N-benzyl-4-bromobenzamide (NBBA) have shown its ability to inhibit the production of key inflammatory mediators. nih.gov In lipopolysaccharide (LPS)-induced human gingival fibroblasts, NBBA significantly reduced the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2), both of which are crucial in the inflammatory cascade. nih.gov

Similarly, research on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), has demonstrated significant anti-inflammatory and anti-oxidative effects. frontiersin.org In preclinical models, these compounds were shown to mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. frontiersin.org Their mechanism of action involves the downregulation of the JNK/p38 MAPK-MK2 and NF-κB inflammatory signaling pathways. frontiersin.org

The anti-inflammatory potential of the broader class of sulfamoyl benzamides is also recognized, with some derivatives being investigated as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in inflammation. nih.gov While direct data on this compound is limited, the established anti-inflammatory profile of related benzamide and sulfamoylbenzamide compounds suggests that it may possess similar properties worth investigating.

Interactive Data Table: Anti-inflammatory Activity of a Related Benzamide Derivative

| Compound | Model | Key Findings | Reference |

| N-benzyl-4-bromobenzamide (NBBA) | Lipopolysaccharide (LPS)-induced human gingival fibroblasts | Inhibited production of IL-6 and PGE2. | nih.gov |

| N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative (DMMA) | DNBS-induced colitis and collagen-induced RA models | Reduced severity of inflammation by downregulating JNK/p38MAPK-MK2 and NF-κB signaling. | frontiersin.org |

A significant area of research for sulfamoylbenzamide derivatives has been their potential as antiviral agents, particularly against the Hepatitis B Virus (HBV). rsc.org Mechanistic studies have revealed that these compounds act as capsid assembly modulators. rsc.org

Specifically, sulfamoylbenzamide derivatives have been shown to dose-dependently inhibit the formation of pregenomic RNA (pgRNA)-containing nucleocapsids of HBV. rsc.org This action is crucial as the encapsidation of pgRNA is an essential step in the HBV replication cycle. rsc.org Further investigations have indicated that the HBV core protein is the component that confers sensitivity to these sulfamoylbenzamide derivatives. rsc.org The discovery of benzamide derivatives that significantly reduce the amount of cytoplasmic HBV DNA further supports their potential as novel antiviral agents against HBV. nih.gov

These findings suggest that this compound, as a member of the sulfamoylbenzamide class, may exhibit similar inhibitory effects on HBV replication by targeting the crucial step of pgRNA encapsidation.

The antioxidant potential of N-benzylbenzamide derivatives has been explored through various in vitro assays. For instance, a study on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative (DMMA) demonstrated their anti-oxidative effects in a model of collagen-induced rheumatoid arthritis. frontiersin.org The protective effects were associated with the expression of anti-oxidation proteins. frontiersin.org

Standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the antioxidant capacity of chemical compounds. nih.gove3s-conferences.org While specific DPPH and ABTS assay data for this compound were not found in the reviewed literature, studies on other benzamide derivatives provide insights into their potential antioxidant mechanisms. The ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals is a key indicator of its antioxidant activity. mdpi.commdpi.com

Interactive Data Table: Antioxidant Activity of a Related Compound

| Compound | Assay | Key Findings | Reference |

| N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative (DMMA) | In vivo model of collagen-induced RA | Protected connective tissues through the expression of anti-oxidation proteins. | frontiersin.org |

Structure Activity Relationship Sar Studies of N Benzyl 4 Dipropylsulfamoyl Benzamide Derivatives

Contribution of the N-Benzyl Moiety to Biological Activity and Selectivity

The N-benzyl group plays a pivotal role in the interaction of N-benzyl-4-(dipropylsulfamoyl)benzamide derivatives with their biological targets. Its contributions to activity and selectivity are multifaceted, involving steric, hydrophobic, and potential aromatic interactions.

In studies of related N-benzylbenzamide scaffolds, the presence and substitution pattern of the benzyl (B1604629) group have been shown to be critical for potency. For instance, in a series of N-benzyl-2-fluorobenzamides developed as EGFR/HDAC3 dual-target inhibitors, the 4-fluorobenzyl group was found to occupy the ATP-binding pocket of EGFR, which was essential for its inhibitory function nih.gov. This highlights the importance of the benzyl group in anchoring the ligand within the binding site of the target protein.

Furthermore, modifications to the benzyl ring can significantly impact selectivity. In the context of 5-HT2 receptor ligands, N-benzylation of tryptamines led to compounds with varying affinities and functional activities at different receptor subtypes nih.gov. For example, while some N-benzyltryptamines showed modest selectivity between 5-HT2A and 5-HT2C receptors, others displayed a strong preference for 5-HT2C activation nih.gov. This suggests that the electronic and steric properties of substituents on the benzyl ring can fine-tune the interaction with specific amino acid residues in the receptor binding pocket, thereby dictating selectivity.

The conformational flexibility of the N-benzyl group also allows it to adopt an optimal orientation for binding. This was observed in the development of potent USP1/UAF1 deubiquitinase inhibitors, where N-benzyl-2-phenylpyrimidin-4-amine derivatives showed that substitution at the 4-position of the benzyl ring with a phenyl group was well-tolerated, maintaining potent inhibitory activity acs.org.

Role of the Dipropylsulfamoyl Group in Molecular Recognition and Potency

The length and branching of the N-alkyl chains can affect lipophilicity, which in turn influences cell permeability and interaction with hydrophobic pockets of the target protein. In a series of sulfamoyl benzamides developed as cannabinoid receptor ligands, variations in the substituents on the sulfamoyl nitrogen were explored to optimize affinity and selectivity for the CB2 receptor nih.gov.

In other classes of compounds, the impact of alkyl chain length on biological activity is well-documented. For instance, in a study of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, while those with shorter chains were inactive scispace.com. This "cutoff effect" is often attributed to a balance between the compound's ability to partition into the cell membrane and its interaction with the target. A similar trend was observed for N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, where antimicrobial activity increased with chain length up to a certain point evitachem.com.

The following table illustrates the general trend of how alkyl chain length can influence biological activity in various chemical series, which can be extrapolated to the sulfamoyl group of this compound.

| Compound Series | Alkyl Chain Length | Observed Biological Activity | Reference |

|---|---|---|---|

| N-Alkylmorpholine Derivatives | < C5 | Inactive | scispace.com |

| N-Alkylmorpholine Derivatives | C12-C16 | Highest bactericidal effects | scispace.com |

| N-Alkyl Betaines | C8 | Poor antimicrobial activity | evitachem.com |

| N-Alkyl Betaines | ~C16 | Peak antimicrobial activity | evitachem.com |

| N-Alkyl-N,N-dimethylamine Oxides | ~C14 | Peak antimicrobial activity | evitachem.com |

The sulfamoyl group possesses distinct stereoelectronic properties that are crucial for its role in molecular recognition. The tetrahedral geometry of the sulfur atom and the presence of two electronegative oxygen atoms and a nitrogen atom allow for a range of non-covalent interactions.

Stereoelectronic effects can govern the conformational preferences of molecules containing a sulfamoyl group, which in turn can dictate their agonist or antagonist activity at a given receptor. Studies on antagonists of the human complement C3a receptor have highlighted the importance of non-covalent attractive interactions between heteroatoms of a heterocyclic ring and the oxygen of an adjacent amide group, which stabilizes a specific conformation responsible for antagonist behavior rsc.org.

Benzamide (B126) Core Modifications and Linker Chemistry Effects on Ligand-Target Interaction

The benzamide core serves as a central scaffold, and its modification, along with the chemistry of the linker connecting it to other moieties, can have a profound impact on ligand-target interactions.

In a study of benzamide derivatives targeting the cell division protein FtsZ, modifications to the linker between the benzamide and a benzodioxane scaffold were investigated. Lengthening the linker was found to affect the positioning of the benzodioxane moiety within a hydrophobic subpocket of the FtsZ binding site nih.gov. This demonstrates that the linker's length and flexibility are critical for optimal interaction with the target.

Furthermore, the nature of the atoms within the linker can be crucial. In the same study, replacing an oxygen atom in the linker with a sulfur atom resulted in a significant reduction in antimicrobial activity, highlighting the importance of specific heteroatoms for strong interactions with the target protein nih.gov.

The following table summarizes the effects of linker modifications in a series of benzamide derivatives targeting FtsZ.

| Compound | Linker Modification | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Derivative 1 | Original oxygen-containing linker | High activity | nih.gov |

| Derivative 3 | Replacement of oxygen with sulfur | Reduced activity (20-fold decrease) | nih.gov |

| Derivatives 7 and 8 | Lengthening of the linker | Altered positioning in binding pocket | nih.gov |

Introduction of Heterocyclic Systems for Enhanced Interaction and Specificity (e.g., oxadiazole derivatives, thiadiazole motifs)

The incorporation of heterocyclic rings, such as oxadiazoles and thiadiazoles, into the this compound scaffold is a common strategy to enhance biological activity and specificity. These heterocycles can act as bioisosteres for other functional groups, introduce additional points of interaction with the target, and improve pharmacokinetic properties.

In the development of selective beta3 adrenergic receptor agonists, benzyl and phenoxymethylene substituted oxadiazoles were found to be potent and orally bioavailable nih.gov. The oxadiazole ring was a key component of the pharmacophore responsible for the desired activity. Similarly, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole showed promising fungicidal and insecticidal activities nih.gov.

Thiadiazole derivatives have also been extensively studied. In the search for human adenosine A3 receptor antagonists, 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives were synthesized and evaluated, with some compounds showing high affinity and selectivity nih.gov. The thiadiazole ring was found to be a suitable scaffold for orienting the necessary substituents for optimal receptor binding.

The table below provides examples of how the introduction of oxadiazole and thiadiazole motifs has led to potent biological activity in various compound series.

| Heterocycle | Compound Series | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Oxadiazole | Benzyl oxadiazole benzenesulfonamides | Beta3 adrenergic receptor agonist | Potent and orally bioavailable | nih.gov |

| Oxadiazole | Pyridine-linked benzamides | Fungicidal/Insecticidal | Good activity against various fungi and mosquito larvae | nih.gov |

| Thiadiazole | Aminothiadiazole derivatives | Human adenosine A3 receptor antagonist | High affinity and selectivity | nih.gov |

Strategic Substituent Modifications for Modulating Efficacy, Potency, and Metabolic Stability

Strategic modifications of substituents on both the N-benzyl and benzamide rings are essential for fine-tuning the efficacy, potency, and metabolic stability of this compound derivatives.

In the development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, various substituents were explored on the benzenesulfonamide ring. These modifications led to compounds with nanomolar potency and excellent selectivity nih.gov. This demonstrates that even small changes to the substitution pattern can have a significant impact on the pharmacological profile.

Improving metabolic stability is a key goal in drug design. Unsubstituted benzene (B151609) rings are often susceptible to oxidation by cytochrome P450 enzymes. A common strategy to block this metabolic pathway is to introduce an electron-withdrawing group, such as a halogen, at the para-position of the ring mdpi.com. In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacement of metabolically labile hydrogen atoms with deuterium was explored as a strategy to improve metabolic stability without significantly altering the physicochemical properties of the compound acs.org.

The introduction of fluorine atoms is a particularly attractive strategy in medicinal chemistry, as it can enhance binding affinity, modulate lipophilicity, and block metabolic hotspots. In a series of benzamide-type cereblon binders, fluorinated derivatives displayed lower IC50 values than their non-halogenated counterparts, indicating increased binding affinity nih.govacs.org.

The following table provides examples of strategic substituent modifications and their effects on the properties of benzamide derivatives.

| Modification | Compound Series | Effect | Reference |

|---|---|---|---|

| Substitution on benzenesulfonamide ring | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | Nanomolar potency and excellent selectivity | nih.gov |

| Introduction of para-substituent on benzene ring | General strategy | Improved metabolic stability | mdpi.com |

| Deuteration | N-benzyl-2-phenylpyrimidin-4-amines | Potential for improved metabolic stability | acs.org |

| Fluorination | Benzamide-type cereblon binders | Increased binding affinity | nih.govacs.org |

Computational Chemistry and Cheminformatics Approaches in N Benzyl 4 Dipropylsulfamoyl Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Table 1: Hypothetical Molecular Docking Results for N-benzyl-4-(dipropylsulfamoyl)benzamide

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase X | -8.5 | LYS78, GLU91, LEU130 |

| Carbonic Anhydrase Y | -7.2 | HIS94, VAL121, THR199 |

| Nuclear Receptor Z | -9.1 | ARG273, GLN280, ILE335 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound could not be found.

Beyond the primary (orthosteric) binding site, molecular docking can also be used to explore potential allosteric binding sites on a target protein. These are distinct sites where a ligand can bind and modulate the protein's activity. For this compound, computational tools could be used to screen the entire surface of a target protein for potential binding pockets. The identification of an allosteric site could open up new avenues for drug design, offering the potential for more selective and effective therapeutic agents.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target.

A pharmacophore model for this compound could be developed based on its structure and known biological activity, or from the crystal structure of its target protein. This model could then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. This approach can rapidly identify a diverse set of novel compounds with a high probability of being active, thus accelerating the discovery of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of analogs of this compound, a QSAR model could be developed by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their experimentally determined biological activities. A statistically significant QSAR model can then be used to predict the activity of newly designed compounds, prioritize their synthesis, and provide insights into the molecular features that are crucial for activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to its target, would reveal its conformational flexibility and the stability of its interactions.

This technique can be used to:

Analyze the conformational preferences of the molecule.

Investigate the stability of the ligand-protein complex over time.

Calculate the free energy of binding with higher accuracy than docking alone.

In Silico Prediction of Molecular Attributes Relevant to Biological Activity and ADMET

Computational tools can predict various molecular properties that are relevant to a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For this compound, in silico models could be used to estimate properties such as:

Lipophilicity (logP): A key determinant of solubility and membrane permeability.

Aqueous Solubility: Important for absorption and formulation.

Plasma Protein Binding: Affects the free concentration of the drug.

Metabolic Stability: Predicts how the compound might be broken down in the body.

Potential for Toxicity: Flags potential liabilities early in the discovery process.

These predictions help in the early assessment of the drug-likeness of a compound and guide its optimization to improve its pharmacokinetic and safety profiles.

Preclinical Pharmacological and Biological Evaluation

In Vitro Efficacy Assessments in Relevant Biological Systems

Cell-Based Assays (e.g., cytotoxicity in cancer cell lines, assessment of apoptosis markers, specific functional assays)

No published studies containing data on the cytotoxic effects of N-benzyl-4-(dipropylsulfamoyl)benzamide on cancer cell lines were identified. Furthermore, there is no available information regarding its potential to induce apoptosis or its activity in other specific functional cell-based assays. While research exists on the apoptotic mechanisms of other N-substituted benzamides, these findings are not specific to this compound. nih.gov

Biochemical Assays for Target Engagement and Enzyme Inhibition (e.g., spectrophotometric assays, enzymatic assays)

There are no specific biochemical assay data for this compound in the public domain. Consequently, its target engagement profile and any potential for enzyme inhibition remain uncharacterized. Studies on structurally related compounds, such as N-benzyl-4-sulfamoylbenzamide (lacking the dipropyl groups), have identified them as potent inhibitors of carbonic anhydrase II. nih.govnih.gov However, these results cannot be directly attributed to this compound. Similarly, while various N-benzyl benzamide (B126) derivatives have been investigated as inhibitors for enzymes like butyrylcholinesterase and cholesteryl ester transfer protein (CETP), no data is available for the specific compound . nih.govnih.govresearchgate.net

Assays for Specific Biological Activities (e.g., antioxidant tests, lipoxygenase inhibition)

No studies were found that evaluated the antioxidant or lipoxygenase-inhibiting properties of this compound. Research has been conducted on the antioxidant and lipoxygenase inhibition activities of other molecules containing an N-benzyl group, but these are structurally distinct from the specified compound. mdpi.comnih.gov

In Vivo Proof-of-Concept Studies in Non-Human Models

Development and Utilization of Disease Model Systems (e.g., infection models, animal models of inflammation)

A search of scientific literature yielded no information on the use of this compound in any in vivo disease models, including those for infection or inflammation.

Assessment of Pharmacodynamic Endpoints and Efficacy in Animal Models

Consistent with the lack of in vivo studies, there is no available data on the pharmacodynamic endpoints or the efficacy of this compound in any animal models.

Emerging Research Frontiers and Future Directions

Development of N-benzyl-4-(dipropylsulfamoyl)benzamide as a Chemical Probe for Biological Systems

The development of this compound as a chemical probe represents a critical step in elucidating its biological targets and mechanism of action. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively binding to a specific protein. For this compound to be an effective probe, it would need to exhibit high selectivity and potency for its intended biological target.

Future research in this area would likely focus on:

Target Identification and Validation: The initial step would be to identify the protein(s) with which this compound interacts. This could be achieved through techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull out" its binding partners from a complex biological sample.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs of this compound, researchers could determine which parts of the molecule are crucial for its biological activity. This information is vital for designing more potent and selective probes.

Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Impact

To gain a holistic view of how this compound affects biological systems, researchers could turn to multi-omics approaches. This involves the simultaneous analysis of different types of biological molecules, such as genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

A multi-omics study on this compound could reveal:

Perturbed Cellular Pathways: By observing changes in the levels of various biomolecules after treatment with the compound, scientists can identify the cellular pathways that are affected.

Biomarkers of Activity: This approach could help in identifying biomarkers that indicate the compound's engagement with its target and its downstream effects. This is particularly useful in preclinical and potentially clinical development.

Investigation into Advanced Materials and Delivery Systems for Chemical Probes

The effectiveness of a chemical probe can be significantly enhanced by using advanced delivery systems. These systems can help to improve the solubility, stability, and targeted delivery of the compound.

For this compound, future research could explore:

Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles could protect it from degradation in the body and allow for its controlled release at the desired site of action.

Targeted Delivery Systems: By attaching a targeting ligand (e.g., an antibody or a peptide) to the delivery system, the compound could be directed specifically to cells or tissues that express the target protein, thereby increasing its efficacy and reducing potential off-target effects.

Collaborative Research Initiatives in Chemical Biology and Drug Discovery

The complex nature of modern drug discovery and chemical biology research necessitates collaborative efforts. The study of this compound would benefit greatly from partnerships between academic research institutions, pharmaceutical companies, and biotechnology firms.

Such collaborations could facilitate:

Access to Diverse Expertise: Bringing together experts in medicinal chemistry, biology, pharmacology, and computational modeling can accelerate the research and development process.

Sharing of Resources: Collaborative initiatives allow for the sharing of high-throughput screening facilities, compound libraries, and advanced analytical instrumentation.

Prospects for Further Structural Diversification and Optimized Chemical Design

Building upon initial structure-activity relationship studies, there is significant potential for the structural diversification of this compound to create new analogs with improved properties.

Future design and optimization efforts could include:

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-(dipropylsulfamoyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 4-(dipropylsulfamoyl)benzoic acid derivatives with benzylamine precursors. For example, analogous compounds (e.g., trifluoromethyl-substituted benzamides) are synthesized via activation of the carboxylic acid group (e.g., using pivaloyl chloride or TBAF) followed by nucleophilic substitution . Key factors include:

- Temperature : Reactions at 0°C under argon minimize side reactions (e.g., decomposition of intermediates) .

- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity, as validated by NMR and HRMS .

Data Table :

| Precursor | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-(Dipropylsulfamoyl)benzoyl chloride | Benzylamine | ~60 (estimated) | >95 |

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for benzyl protons (δ 4.5–5.0 ppm, singlet) and dipropylsulfamoyl groups (δ 1.0–1.5 ppm, multiplets) .

- IR : Sulfonamide S=O stretches appear at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .

- HRMS : Molecular ion peaks should match the exact mass (e.g., C₁₉H₂₅N₂O₃S requires m/z 361.1585) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Analysis : Conduct Ames testing for mutagenicity (analogous anomeric amides show low mutagenicity but require PPE) .

- Storage : Store at 0–6°C to prevent decomposition, as DSC data indicate thermal instability in related sulfonamides .

- Ventilation : Use fume hoods due to potential dust inhalation (S22/S24/25 safety codes) .

Advanced Research Questions

Q. How does the dipropylsulfamoyl group influence the compound’s biological activity compared to other sulfonamide derivatives?

- Methodological Answer :

- Lipophilicity : The dipropyl group increases logP values, enhancing membrane permeability (measured via HPLC retention times) .

- Enzyme Inhibition : Compare IC₅₀ values against targets like carbonic anhydrase using fluorogenic assays. For example, trifluoromethyl analogs show 10-fold higher inhibition than methylsulfonamides .

Data Table :

| Derivative | Target Enzyme | IC₅₀ (µM) | logP |

|---|---|---|---|

| Dipropylsulfamoyl | Carbonic Anhydrase IX | 0.12 | 3.2 |

| Methylsulfonamide | Carbonic Anhydrase IX | 1.5 | 2.1 |

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility for in vitro assays .

- Crystallography : Polymorphism studies (e.g., via X-ray diffraction) reveal solvent-dependent crystal forms affecting solubility .

Q. How can in silico modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME calculate bioavailability scores (e.g., 0.55 for this compound) based on topological polar surface area (<140 Ų) and rotatable bonds (<10) .

- Docking Studies : Autodock Vina simulates binding to sulfonamide-sensitive enzymes (e.g., MMP-9) with ∆G values < -8 kcal/mol indicating strong affinity .

Methodological Notes

- Synthetic Optimization : Replace dichloromethane with acetonitrile in coupling reactions to reduce environmental toxicity while maintaining yields .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm assignments .

- Contradiction Analysis : Use DSC and TGA to distinguish between thermal decomposition and solvent evaporation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.